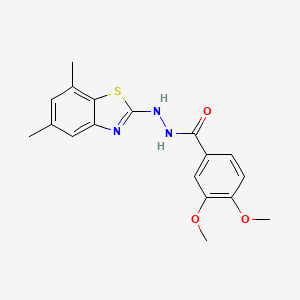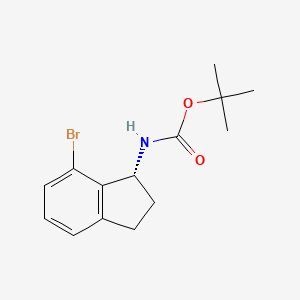
(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a member of the carbamate class of compounds and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis in cancer cells through the activation of caspases. It has also been shown to inhibit the activity of NF-kB, a transcription factor involved in the regulation of inflammation. In addition, (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and inhibit the aggregation of amyloid beta peptides. In addition, it has been shown to have antioxidant activity, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is its potential as a therapeutic agent for a variety of diseases. It has been shown to exhibit anticancer and anti-inflammatory activity, as well as potential neuroprotective effects. However, one limitation of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the product. Another area of research could focus on investigating the mechanism of action of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate in more detail. In addition, further studies could be conducted to investigate its potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate involves the reaction of (R)-tert-butyl 2-bromoacetate with 2,3-dihydro-1H-inden-1-amine in the presence of a base. The reaction proceeds via an SN2 mechanism to form the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential as an anti-inflammatory agent and has shown promising results in animal models. In addition, (R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
tert-butyl N-[(1R)-7-bromo-2,3-dihydro-1H-inden-1-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-11-8-7-9-5-4-6-10(15)12(9)11/h4-6,11H,7-8H2,1-3H3,(H,16,17)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLVFRUWOVZHTL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

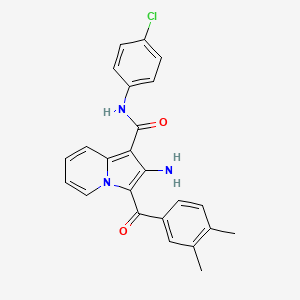

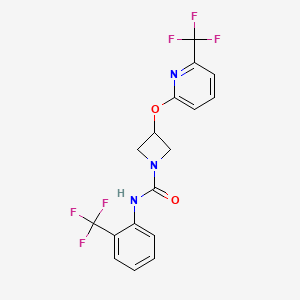
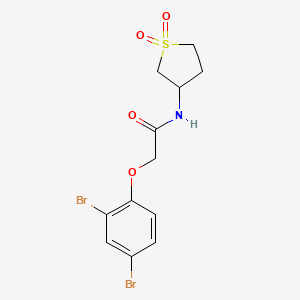
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)

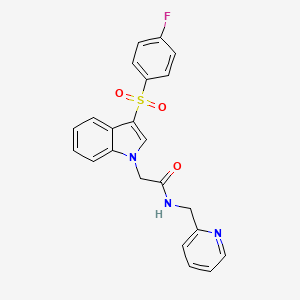
![3-((Methylamino)methyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2586849.png)
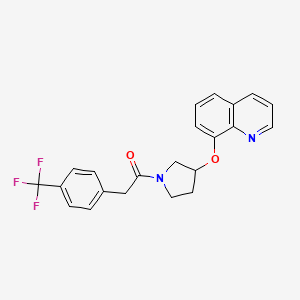

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2586853.png)
![7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2586854.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2586855.png)
